molecular formula C10H8BrNO B1315182 4-Bromo-3-methyl-5-phenylisoxazole CAS No. 31301-50-5

4-Bromo-3-methyl-5-phenylisoxazole

Cat. No. B1315182
CAS RN: 31301-50-5
M. Wt: 238.08 g/mol
InChI Key: CRZPMYDRPGDHQX-UHFFFAOYSA-N
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Description

“4-Bromo-3-methyl-5-phenylisoxazole” is a chemical compound with the molecular formula C11H10BrNO . It is a type of isoxazole, which is a five-membered heterocyclic compound commonly found in many commercially available drugs .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular weight of “this compound” is 252.11 . The SMILES string representation of this compound is Cc1onc(-c2ccccc2)c1CBr .


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 252.11 and a molecular formula of C11H10BrNO .

Scientific Research Applications

1. Base-Induced Decomposition Studies

4-Bromo-3-methyl-5-phenylisoxazole, as part of the phenylisoxazole family, has been studied in the context of its base-induced decomposition. Research on derivatives of phenylisoxazole, including bromo- and nitrophenyl derivatives, revealed insights into the kinetics and mechanism of this process. This included the understanding of the one-stage concerted abstraction of the proton in position 3 and scission of the N–O bond (Munno, Bertini, & Lucchesini, 1977).

2. Tautomerism in Heteroaromatic Compounds

The tautomerism of heteroaromatic compounds with five-membered rings, including this compound, has been explored. These studies provided valuable information on the structural and chemical properties of these compounds, enhancing our understanding of their behavior in different solvents and conditions (Boulton & Katritzky, 1961).

3. Structural and Chemical Characterization

Research has been conducted on the structural and chemical characterization of isoxazole derivatives. Studies on bromination of isoxazoles, including this compound, have highlighted significant differences in physical properties between compounds with varying aryl substitutions. These findings have implications for the synthesis and application of these compounds in various scientific fields (Sarlo, Fabbrini, & Renzi, 1966).

4. Isoxazole as COX-1 Inhibitor

While directly not on this compound, studies on similar isoxazole derivatives have explored their potential as selective cyclooxygenase-1 (COX-1) inhibitors. This research is significant for understanding the biochemical selectivity and potential therapeutic applications of isoxazole derivatives (Vitale et al., 2013).

5. 13C NMR Spectroscopy in Heterocycles

Advanced spectroscopic methods, like 13C NMR, have been used to study derivatives of this compound. This research offers insights into the electronic environment and structural conformation of these compounds, which is vital for their application in material science and pharmaceutical research (Yu et al., 2015).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Hazard Classifications . It is recommended to use dry chemical, carbon dioxide, or alcohol-resistant foam for firefighting .

Future Directions

Isoxazole is a significant moiety in the field of drug discovery . Given its importance, it is imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-methyl-5-phenylisoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters . These interactions highlight the compound’s potential as an anti-inflammatory and neuroactive agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in the inflammatory response and apoptosis . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as COX-2 and MAO enzymes, leading to their inhibition . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of these enzymes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . It can degrade over time when exposed to light and heat, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and neuroprotective effects . At higher doses, it can induce toxic effects, such as liver and kidney damage . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic pathways can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and brain, where it exerts its biological effects. Its distribution is influenced by factors such as lipid solubility and molecular size.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to its sites of action. The subcellular localization of this compound can impact its activity and function, as it interacts with various biomolecules within these compartments.

properties

IUPAC Name

4-bromo-3-methyl-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZPMYDRPGDHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505222
Record name 4-Bromo-3-methyl-5-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31301-50-5
Record name 4-Bromo-3-methyl-5-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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